N-(piperidin-3-yl)benzenesulfonamide
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Overview
Description
N-(piperidin-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.33 g/mol . It is a derivative of benzenesulfonamide, where a piperidine ring is attached to the benzene ring through a sulfonamide linkage. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Piperidine derivatives, however, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine-containing compounds are generally known to interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications .
Result of Action
It’s known that piperidine derivatives can have a wide range of effects, depending on their specific structure and the nature of their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of N-(piperidin-3-yl)benzylamine.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(piperidin-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to inhibit certain enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-3-yl)benzenesulfonamide hydrochloride: A similar compound with a hydrochloride salt form, which may have different solubility and stability properties.
Other Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines share structural similarities and are used in similar applications.
Uniqueness
This compound is unique due to its specific sulfonamide linkage, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its versatility in chemical reactions make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
N-piperidin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15,11-6-2-1-3-7-11)13-10-5-4-8-12-9-10/h1-3,6-7,10,12-13H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUATOLLDLLJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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